

In silico prediction of 5-Isoxazolol, 3-phenyl-properties

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Compound of Interest

Compound Name: 5-Isoxazolol, 3-phenyl-

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An In-Depth Technical Guide to the In Silico Prediction of **5-Isoxazolol, 3-phenyl-** Properties

Executive Summary

The imperative to accelerate drug discovery pipelines while mitigating late-stage attrition has positioned in silico predictive modeling as a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical framework for the computational evaluation of **5-Isoxazolol, 3-phenyl-**, a heterocyclic compound belonging to a class known for its diverse biological activities.^{[1][2]} We will dissect the process of predicting its fundamental physicochemical characteristics, pharmacokinetic profile (ADMET), and potential target interactions through molecular docking and pharmacophore modeling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methodologies to their own small molecule candidates.

Introduction: The Significance of the Isoxazole Scaffold and Predictive Science

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms.^[1] This scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.^{[2][3]} **5-Isoxazolol, 3-phenyl-** (also known as 5-phenyl-1,2-oxazol-3-ol or 3-phenyl-5-isoxazolone) represents a fundamental example of this class.^{[4][5]} Before committing to costly and time-consuming synthesis and in vitro testing, a

robust in silico assessment can provide critical insights into a molecule's potential as a drug candidate. Computational approaches allow for the rapid evaluation of druglikeness, safety profiles, and mechanisms of action, thereby streamlining the selection of the most promising compounds for further development.^{[6][7]}

Part 1: Foundational Analysis: Physicochemical Properties and Druglikeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics determine its solubility, permeability, and ultimately, its bioavailability. The initial in silico analysis, therefore, focuses on calculating these key descriptors and assessing them against established druglikeness rules, such as Lipinski's Rule of Five.

Core Causality: Why Predict Physicochemical Properties?

Predicting properties like molecular weight (MW), lipophilicity (LogP), and hydrogen bonding capacity is critical because these factors directly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME). For instance, excessive lipophilicity (high LogP) can lead to poor solubility and high plasma protein binding, while a high molecular weight may hinder membrane permeability.

Experimental Protocol 1: Calculation of Physicochemical Descriptors

- **Obtain the Canonical Representation:** Secure the unique chemical identifier for the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format. For **5-Isoxazolol, 3-phenyl-**, a canonical SMILES is C1=CC=C(C=C1)C2=CC(=O)NO2.
- **Utilize a Cheminformatics Database:** Employ a comprehensive public database like PubChem, which serves as a repository for chemical information and pre-computed properties.^{[8][9][10][11][12]}
- **Data Extraction and Tabulation:** Navigate to the compound's entry (e.g., PubChem CID 70318) and extract the relevant computed properties.^[4] Consolidate this data into a

structured format for analysis.

Data Presentation: Table 1. Predicted Physicochemical Properties of 5-Isoxazolol, 3-phenyl-

Property	Predicted Value	Significance in Drug Discovery	Source
Molecular Formula	C ₉ H ₇ NO ₂	Defines the elemental composition.	[4]
Molecular Weight	161.16 g/mol	Influences size-dependent processes like diffusion and filtration.	[4]
XLogP3	1.4	Measures lipophilicity; impacts solubility, absorption, and distribution.	[4]
Hydrogen Bond Donors	1	Affects solubility and receptor binding interactions.	[4]
Hydrogen Bond Acceptors	2	Affects solubility and receptor binding interactions.	[4]
Rotatable Bond Count	1	Influences conformational flexibility and binding entropy.	[4]
Topological Polar Surface Area (TPSA)	38.3 Å ²	Correlates with passive molecular transport through membranes.	[4]

Analysis: The properties of **5-Isoxazolol, 3-phenyl-** align well with common druglikeness criteria. It has a low molecular weight, a balanced LogP, and appropriate counts for hydrogen bond donors and acceptors, suggesting a favorable starting point for oral bioavailability.

Part 2: Predicting Pharmacokinetics and Safety (ADMET)

A compound's efficacy is irrelevant if it cannot reach its target in sufficient concentration or if it causes unacceptable toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in early-stage discovery.^[6]^[13]

Core Causality: The "Fail-Early, Fail-Cheap" Paradigm

Undesirable pharmacokinetic or toxicity profiles are major reasons for drug development failures.^[14] In silico ADMET models, often built using machine learning on large datasets of experimental results, provide an early warning system.^[15]^[16]^[17] This allows researchers to deprioritize or modify compounds with predicted liabilities (e.g., potential carcinogenicity, poor intestinal absorption) before investing further resources.

Experimental Protocol 2: ADMET Profile Prediction

- **Select a Prediction Platform:** Choose a validated web server or software for ADMET prediction. Several platforms, such as ADMETlab and SwissADME, offer comprehensive and free analyses.^[14]
- **Input Molecular Structure:** Submit the SMILES string for **5-Isoxazolol, 3-phenyl-** to the platform.
- **Execute and Consolidate Results:** Run the analysis and systematically collect the predictions for key ADMET endpoints.
- **Interpret the Profile:** Analyze the output in the context of the intended therapeutic application. For example, blood-brain barrier (BBB) penetration is desirable for a CNS drug but a liability for a peripherally acting agent.

Data Presentation: Table 2. Representative In Silico ADMET Profile for 5-Isoxazolol, 3-phenyl-

Parameter	Category	Predicted Outcome	Interpretation & Rationale
Human Intestinal Absorption	Absorption	High	The molecule is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant	Distribution	Yes	The molecule has characteristics (e.g., size, TPSA, LogP) favorable for crossing into the CNS.
CYP2D6 Inhibitor	Metabolism	No	Low probability of causing drug-drug interactions with drugs metabolized by this key cytochrome P450 enzyme.
AMES Mutagenicity	Toxicity	No	The compound is predicted to be non-mutagenic in the Ames test, a key indicator of carcinogenic potential.
Hepatotoxicity	Toxicity	Low	Low predicted risk of causing drug-induced liver injury.

Part 3: Target Identification and Interaction Analysis

Understanding how a molecule exerts its biological effect requires identifying its protein target and characterizing the binding interactions. Molecular docking and pharmacophore modeling

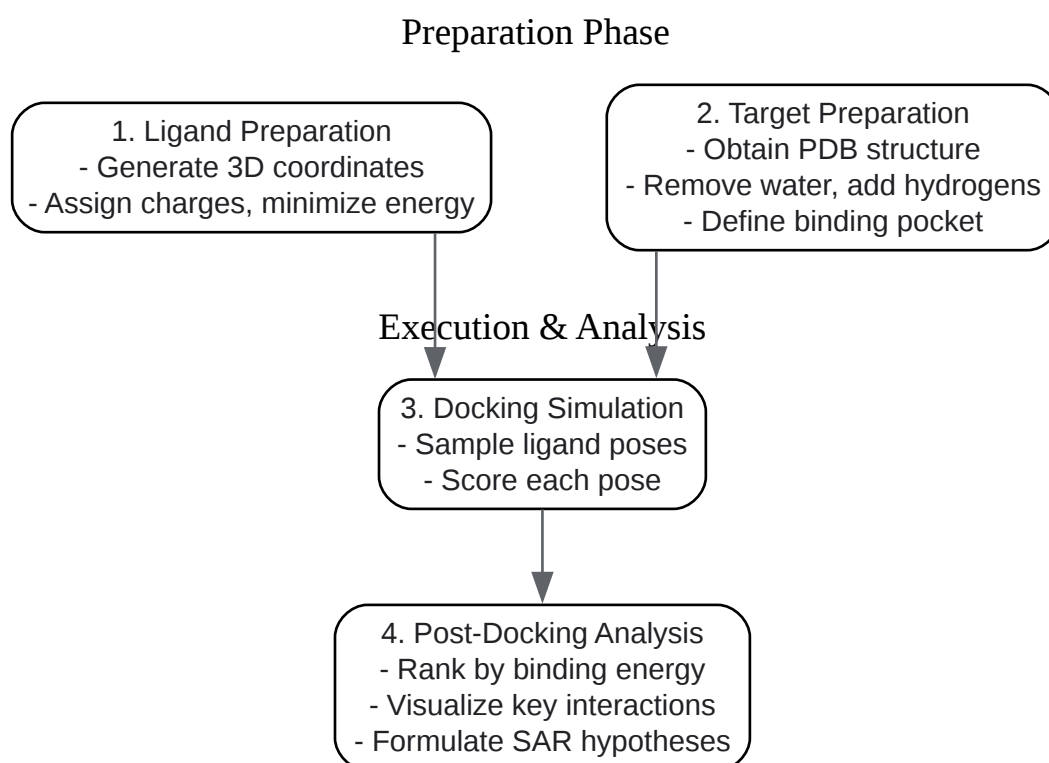
are two powerful computational techniques for this purpose.[18]

Molecular Docking: Simulating the "Handshake"

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein.[19][20] This allows for hypothesis generation about potential targets and provides a structural basis for optimizing potency.

Core Causality: Why Docking is More Than Just a Picture

The output of a docking simulation is a binding score (an estimate of binding free energy) and a 3D pose. A lower binding energy suggests a more stable complex.[19] Analyzing the pose reveals key interactions—like hydrogen bonds and hydrophobic contacts—that anchor the ligand in the binding site. This information is invaluable for structure-activity relationship (SAR) studies and guiding the design of more potent analogs.



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Caption: A generalized workflow for molecular docking experiments.

Experimental Protocol 3: Molecular Docking

- **Target Selection:** Identify a putative protein target based on the known biology of isoxazole compounds (e.g., Xanthine Oxidase, a target for some derivatives).[\[21\]](#) Obtain its 3D structure from the Protein Data Bank (PDB).
- **Ligand Preparation:** Generate the 3D conformer of **5-Isoxazolol, 3-phenyl-** and perform energy minimization.
- **Receptor Preparation:** Prepare the protein structure by removing non-essential molecules (e.g., water, co-solvents), adding hydrogen atoms, and assigning atomic charges.
- **Grid Generation:** Define the search space for the docking algorithm by placing a grid box around the known or predicted active site of the protein.
- **Execution:** Run the docking simulation using software like AutoDock Vina or SwissDock.[\[22\]](#) [\[23\]](#) The software will systematically sample different ligand poses within the grid box.
- **Results Analysis:** Examine the top-ranked poses. Visualize the protein-ligand complex to identify specific amino acid residues involved in binding and use this information to guide further design.

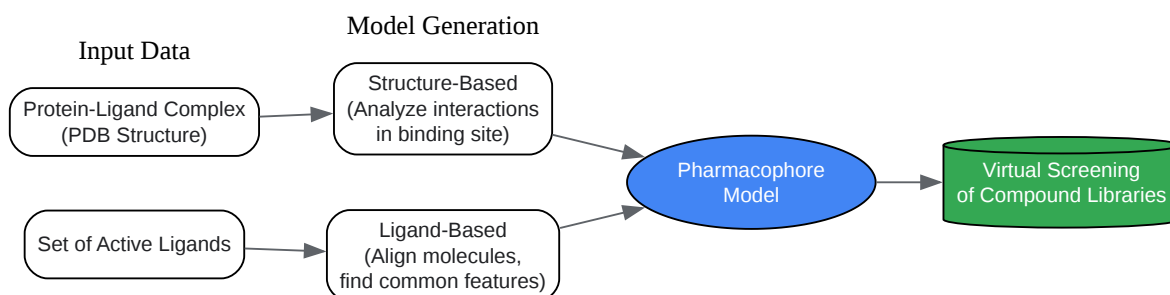
Pharmacophore Modeling: Abstracting the Key Features

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to bind to a specific target.[\[24\]](#)[\[25\]](#)[\[26\]](#) It is not a real molecule but a template of features like hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings.

Core Causality: Finding New Scaffolds for Known Targets

Pharmacophore models are powerful tools for virtual screening.[\[27\]](#) By searching large compound databases for molecules that match the pharmacophore template, one can identify

structurally diverse compounds that are likely to be active at the same target. This is a highly effective strategy for scaffold hopping and discovering novel intellectual property.



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Caption: Divergent workflows for ligand- and structure-based pharmacophore modeling.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered in silico strategy for the initial evaluation of **5-Isoxazolol, 3-phenyl-**. The computational predictions suggest that this molecule possesses favorable druglike physicochemical properties and a potentially clean ADMET profile, making it a viable starting point for a drug discovery program. The true power of these predictive methods lies in their integration. The results from ADMET analysis can constrain the chemical space explored in lead optimization, while insights from molecular docking and pharmacophore modeling can guide the rational design of more potent and selective analogs. By embracing this predictive, data-driven approach, research organizations can enhance the efficiency and success rate of bringing novel therapeutics from concept to clinic.

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